Lipophilicity (LogP) Comparison: 3,4-Difluoro-5-methoxyphenol vs. 3,5-Difluoro-4-methoxyphenol
The calculated LogP (cLogP) of 3,4-Difluoro-5-methoxyphenol is 2.16 . In contrast, its positional isomer, 3,5-Difluoro-4-methoxyphenol (CAS 443-42-5), has a reported melting point of 67-70°C, which suggests a different crystal packing energy and potentially different solubility and lipophilicity profile . While a direct LogP value for the 3,5-isomer was not found, the difference in melting point is a strong indicator of distinct physicochemical properties that would affect its behavior in both synthesis and biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 2.16 |
| Comparator Or Baseline | 3,5-Difluoro-4-methoxyphenol (CAS 443-42-5) |
| Quantified Difference | LogP: 2.16 vs. LogP: Data not available; Melting point: Data not available vs. 67-70°C |
| Conditions | Calculated LogP value from ChemSrc vs. experimental melting point from AKSci. |
Why This Matters
LogP is a key determinant of a drug candidate's solubility and permeability; a difference of even 0.5 log units can be significant for ADME properties, making this compound a non-interchangeable building block.
